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The table below summarizes the key biochemical data on UNC569's activity against the TAM receptor

family.
Target ICso0 (NM) Ki (nM) Potency Relative to Mer
Mer 2.9[1][2] 4.3 [1] (Reference)
AxI 37 [1] [2] - ~13x less potent
Tyro3 48 [1] [2] - ~17x less potent

Key Characteristics:

e Mechanism: Reversible and ATP-competitive inhibitor [1].

¢ Primary Research Applications: Studied in the context of acute lymphoblastic leukemia (ALL)
and atypical teratoid/rhabdoid tumors (ATRT) [1] [2]. In vitro and in vivo studies show it inhibits Mer
phosphorylation and downstream pro-survival signaling pathways (PI3K/AKT and MAPK/ERK),
leading to reduced cell proliferation/survival and increased apoptosis [1] [2].

o Key Limitation: Its lack of high selectivity for Mer over Axl and Tyro3 limits its utility as a chemical
probe to dissect the specific biological functions of Mer [3].

Experimental Protocols for Key Data
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The quantitative data on UNC569's activity and the cellular studies were generated using standard

biochemical and cell biology techniques.

¢ Kinase Activity Assay (for ICso values): The half-maximal inhibitory concentration (ICso) values for
Mer, Axl, and Tyro3 were determined using a microfluidic capillary electrophoresis (MCE) assay
[3]. This assay directly measures the compound's ability to inhibit the kinase activity of the purified
receptor domains.

¢ Cell-Based Target Engagement (for ICso values): The inhibition of Mer phosphorylation in a cellular
context was measured in human leukemia cell lines (e.g., 697 and Jurkat) [1] [2].

o Protocol: Cells were treated with UNC569 across a range of concentrations. Mer protein was
then immunoprecipitated from cell lysates using a specific anti-Mer antibody. The level of
phosphorylated Mer was quantified via western blotting using a phospho-specific antibody,
and ICso values were calculated using non-linear regression analysis [2].

e Downstream Signaling & Phenotypic Assays:

o Western Blotting: To demonstrate inhibition of downstream pathways (PI3K/AKT and
MAPK/ERK), whole cell lysates from treated cells were analyzed by western blot with
antibodies against phospho-Akt (Ser473) and phospho-p44/42 MAPK (Thr202/Tyr204) [2].

o Apoptosis Assays: Induction of apoptosis was confirmed by western blot analysis for the
appearance of cleaved forms of caspase-3 and PARP [1].

o In Vivo Efficacy: Anti-leukemic efficacy was demonstrated in a transgenic zebrafish T-ALL
model, where treatment with 4 uM UNC569 for two weeks led to a significant reduction in tumor
burden [2].

The TAM Receptor Family and Signaling Context

To understand the therapeutic implications of UNC569's profile, it is helpful to view it in the context of the

TAM receptor family.
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This diagram illustrates that by inhibiting all three TAM receptors, UNC569 can simultaneously block
multiple pro-tumor signaling pathways, which may be beneficial in certain cancer contexts but also

complicates the attribution of observed effects to a single target.

Comparison with Other TAM Inhibitors

The search for more selective inhibitors has been a key focus of subsequent research.

¢ Second-Generation Inhibitors: To address the selectivity and pharmacokinetic limitations of early
compounds like UNC569, researchers developed successors such as UNC2025, which retains high
potency for Mer and FIt3 but offers much improved oral bioavailability [4].

¢ Mer-Specific Inhibitors: A separate chemical optimization effort led to the discovery of the
pyrimidine scaffold, exemplified by UNC2881, which is significantly more selective for Mer over Axl
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and Tyro3 (84-fold and 58-fold, respectively) [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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